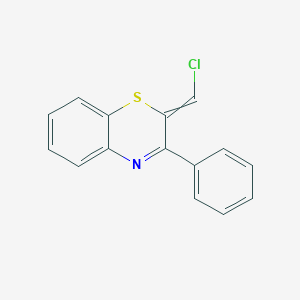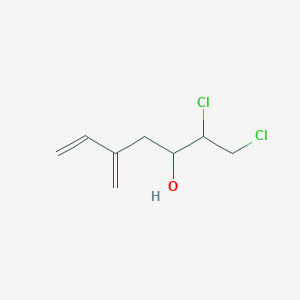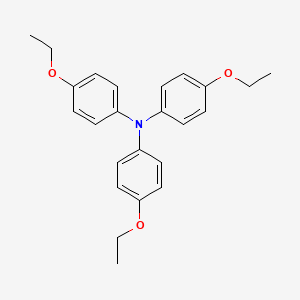![molecular formula C27H34N2 B14482336 4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-19-1](/img/structure/B14482336.png)
4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a butyl-substituted phenyl ring. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure its quality for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the butyl-substituted phenyl ring play crucial roles in determining its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but without the butyl substitution.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to its analogs. This structural modification can lead to differences in its interaction with biological targets and its overall stability in various chemical environments .
Propriétés
Numéro CAS |
65444-19-1 |
|---|---|
Formule moléculaire |
C27H34N2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-[(4-butylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H34N2/c1-6-7-8-21-9-11-22(12-10-21)27(23-13-17-25(18-14-23)28(2)3)24-15-19-26(20-16-24)29(4)5/h9-20,27H,6-8H2,1-5H3 |
Clé InChI |
ZJGLEEAIJJSWOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


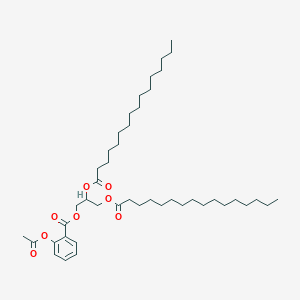
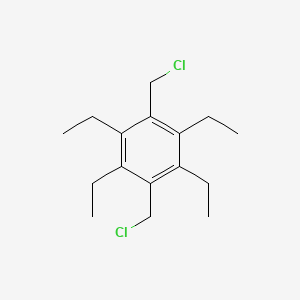
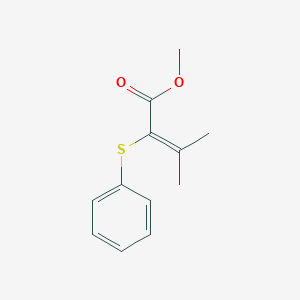


![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
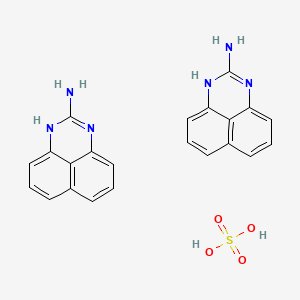
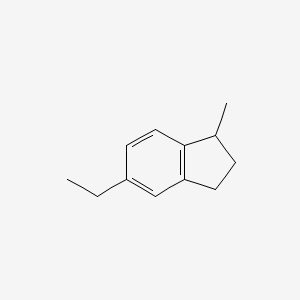
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
